1-Isopropyl-1H-imidazol-5-carbaldehyd

Übersicht

Beschreibung

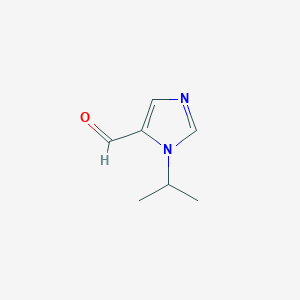

1-Isopropyl-1H-imidazole-5-carbaldehyde is a chemical compound with the molecular formula C7H10N2O. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C7H10N2O

- Molecular Weight : 138.17 g/mol

- IUPAC Name : 1-Isopropyl-1H-imidazole-5-carbaldehyde

The compound features an imidazole ring, which is known for its biological activity, and an aldehyde functional group that enhances its reactivity in various chemical reactions.

Pharmaceutical Development

1-Isopropyl-1H-imidazole-5-carbaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its applications include:

- Antifungal and Antibacterial Agents : The compound has been shown to play a crucial role in developing drugs targeting resistant bacterial strains and fungal infections. For instance, studies have demonstrated its effectiveness against Helicobacter pylori, a common pathogen responsible for gastric ulcers .

Organic Synthesis

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly valuable in:

- Synthesis of Hybrid Compounds : It has been used to synthesize hybrids that exhibit enhanced bioactivity, such as those combining imidazole derivatives with other pharmacologically active groups .

Biochemical Applications

In biochemical research, 1-isopropyl-1H-imidazole-5-carbaldehyde is explored for its potential to inhibit specific enzymes and modulate receptor interactions:

- Enzyme Inhibition Studies : The compound has shown promise in inhibiting enzymes linked to inflammation and cancer progression, making it a candidate for further pharmacological exploration.

Material Science

The incorporation of this compound into polymer formulations has been investigated to improve the properties of materials used in coatings and adhesives:

- Enhanced Material Properties : Research indicates that adding 1-isopropyl-1H-imidazole-5-carbaldehyde can enhance the durability and performance of various materials .

Data Table: Summary of Applications

Case Study 1: Antibacterial Activity

A study conducted by Foroumadi et al. highlighted the synthesis of imidazole derivatives that included 1-isopropyl-1H-imidazole-5-carbaldehyde. The derivatives exhibited significant antibacterial activity against both metronidazole-sensitive and resistant strains of H. pylori, demonstrating the compound's potential as a lead structure for new antibiotics .

Case Study 2: Enzyme Inhibition

Research published in various journals has shown that derivatives containing the imidazole ring can effectively inhibit enzymes involved in inflammatory pathways. These findings suggest that 1-isopropyl-1H-imidazole-5-carbaldehyde could be developed into therapeutic agents targeting inflammatory diseases.

Wirkmechanismus

Mode of Action

Imidazole derivatives have been shown to exhibit antimicrobial potential , suggesting that they may interact with microbial proteins or enzymes to exert their effects.

Result of Action

Certain imidazole derivatives have demonstrated antimicrobial activity , indicating potential cellular effects such as inhibition of microbial growth.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods: While specific industrial production methods for 1-Isopropyl-1H-imidazole-5-carbaldehyde are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Cold-chain transportation and inert atmosphere storage are recommended to maintain the compound’s stability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isopropyl-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted imidazole derivatives.

Vergleich Mit ähnlichen Verbindungen

1-Isopropyl-1H-benzo[d]imidazole-5-carboxylic acid: Similar in structure but contains a benzo ring fused to the imidazole ring.

Imidazole-4-carboxaldehyde: Another imidazole derivative with a formyl group at the 4-position.

Uniqueness: 1-Isopropyl-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 1-position and aldehyde group at the 5-position make it a versatile intermediate in organic synthesis and a potential candidate for various applications .

Biologische Aktivität

1-Isopropyl-1H-imidazole-5-carbaldehyde (C7H10N2O) is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial properties and interactions with various biological targets. This article explores the biological activity of 1-isopropyl-1H-imidazole-5-carbaldehyde, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-Isopropyl-1H-imidazole-5-carbaldehyde is characterized by the presence of an imidazole ring and an aldehyde functional group. Its molecular structure contributes to its reactivity and biological activity. The compound appears as a pale-yellow solid and is soluble in various organic solvents, enhancing its utility in chemical synthesis and biological studies.

Antimicrobial Properties

Research indicates that 1-isopropyl-1H-imidazole-5-carbaldehyde exhibits significant antimicrobial activity against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 28 |

| Escherichia coli | 20 |

| Bacillus subtilis | 22 |

| Pseudomonas aeruginosa | 19 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance .

The mechanism through which 1-isopropyl-1H-imidazole-5-carbaldehyde exerts its biological effects is multifaceted:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzymatic activities crucial for bacterial survival.

- Covalent Bond Formation : The aldehyde group can react with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of vital cellular processes .

Anti-inflammatory and Antitumor Activities

Emerging studies have suggested that 1-isopropyl-1H-imidazole-5-carbaldehyde may also possess anti-inflammatory and antitumor properties. Investigations into its effects on inflammatory pathways have shown promise in reducing markers associated with inflammation . Moreover, preliminary studies indicate that it may inhibit cancer cell proliferation through similar mechanisms of enzyme inhibition.

Case Studies

Several case studies highlight the potential applications of 1-isopropyl-1H-imidazole-5-carbaldehyde:

- Antibacterial Activity Against MRSA : A study demonstrated that derivatives of imidazole, including this compound, showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in treating resistant infections .

- Synthesis of Hybrid Compounds : Researchers synthesized hybrid compounds incorporating 1-isopropyl-1H-imidazole-5-carbaldehyde, which exhibited enhanced antimicrobial activity compared to the parent compound alone. These hybrids were tested against various strains, showing improved efficacy .

Eigenschaften

IUPAC Name |

3-propan-2-ylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(2)9-5-8-3-7(9)4-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIWEUWQSDSUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.